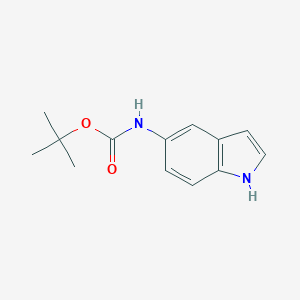

N-(2-hydroxypropyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxypropyl)-N-methylacetamide, also known as HPMA, is a water-soluble polymer that has been used extensively in biomedical research. HPMA is a synthetic polymer that has been modified to carry drugs or other therapeutic agents to specific cells or tissues in the body.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N-methylacetamide is complex and varies depending on the specific application. In general, N-(2-hydroxypropyl)-N-methylacetamide works by binding to specific receptors on the cell surface and then being internalized by the cell. Once inside the cell, N-(2-hydroxypropyl)-N-methylacetamide can release its cargo, which can include drugs, proteins, or other therapeutic agents. N-(2-hydroxypropyl)-N-methylacetamide can also be used to deliver nucleic acids to cells, which can then be used to modify gene expression.

Biochemical and Physiological Effects

N-(2-hydroxypropyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In drug delivery applications, N-(2-hydroxypropyl)-N-methylacetamide can increase the bioavailability of drugs by protecting them from degradation and clearance by the immune system. In cancer therapy, N-(2-hydroxypropyl)-N-methylacetamide can selectively target tumor cells and induce apoptosis, or programmed cell death. N-(2-hydroxypropyl)-N-methylacetamide has also been used in tissue engineering applications, where it can promote cell adhesion and proliferation.

Advantages and Limitations for Lab Experiments

N-(2-hydroxypropyl)-N-methylacetamide has several advantages for lab experiments, including its ability to selectively target specific cells or tissues, its versatility in terms of functionalization, and its ability to protect drugs or other therapeutic agents from degradation. However, there are also limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, including its high cost, its potential for toxicity, and the complexity of the synthesis process.

Future Directions

There are several future directions for research on N-(2-hydroxypropyl)-N-methylacetamide, including the development of new N-(2-hydroxypropyl)-N-methylacetamide derivatives with improved targeting and delivery properties, the optimization of the synthesis process to reduce costs and increase yields, and the exploration of new applications for N-(2-hydroxypropyl)-N-methylacetamide in tissue engineering and regenerative medicine. Additionally, there is a need for further research on the safety and toxicity of N-(2-hydroxypropyl)-N-methylacetamide, particularly in the context of long-term use and exposure.

Conclusion

In conclusion, N-(2-hydroxypropyl)-N-methylacetamide is a versatile and promising polymer that has a wide range of scientific research applications. Its ability to selectively target specific cells or tissues makes it a valuable tool for drug delivery, cancer therapy, and tissue engineering. While there are limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, the potential benefits make it a valuable area for continued research and development.

Synthesis Methods

N-(2-hydroxypropyl)-N-methylacetamide is synthesized by the reaction of N-methylacetamide with glycidol, which results in the formation of a hydroxyl group on the acetamide nitrogen. This hydroxyl group can then be reacted with various functional groups to create a range of N-(2-hydroxypropyl)-N-methylacetamide derivatives. The synthesis of N-(2-hydroxypropyl)-N-methylacetamide is a complex process that requires careful control of the reaction conditions to ensure high yields and purity.

Scientific Research Applications

N-(2-hydroxypropyl)-N-methylacetamide has been used in a variety of scientific research applications, including drug delivery, cancer therapy, and tissue engineering. One of the key advantages of N-(2-hydroxypropyl)-N-methylacetamide is its ability to selectively target specific cells or tissues in the body. This targeting can be achieved by attaching specific ligands or antibodies to the polymer, which can then bind to receptors on the cell surface. N-(2-hydroxypropyl)-N-methylacetamide has also been used in the development of nanoscale drug delivery systems, which can penetrate deep into tissues and release drugs over a prolonged period of time.

properties

CAS RN |

177263-86-4 |

|---|---|

Product Name |

N-(2-hydroxypropyl)-N-methylacetamide |

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)-N-methylacetamide |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-7(3)6(2)9/h5,8H,4H2,1-3H3 |

InChI Key |

SUOVZMUZQGZAQM-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C(=O)C)O |

Canonical SMILES |

CC(CN(C)C(=O)C)O |

synonyms |

Acetamide, N-(2-hydroxypropyl)-N-methyl- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)